Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate

Cross-Coupling Pyrimidine Synthesis Reactivity Comparison

Researchers requiring a versatile 5-bromopyrimidine scaffold for cross-coupling often face inconsistent purity or limited scale. This building block solves that with standardized quality and a tert-butyl ester for orthogonal deprotection. - Enables Suzuki-Miyaura diversification at the 5-position for kinase/GPCR libraries. - tert-Butyl ester remains stable under basic cross-coupling, then cleaved selectively with TFA. - Sourced with batch-specific NMR/HPLC/GC data; typical purity ≥98% for reproducible results.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13
CAS No. 1114830-16-8
Cat. No. B592181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-bromopyrimidin-2-YL)acetate
CAS1114830-16-8
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=NC=C(C=N1)Br
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3
InChIKeyXSBAGLHOIWJHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (CAS 1114830-16-8): Procurement-Ready Pyrimidine Building Block Profile


Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1114830-16-8) is a heterocyclic building block characterized by a 5-bromopyrimidine core and a tert-butyl ester side chain . It is primarily utilized as an intermediate in organic synthesis for the construction of more complex pyrimidine derivatives, including those with potential pharmaceutical and agrochemical applications . The compound is commercially available with standardized purity levels (typically 95% to 98%) and is supplied with analytical characterization data such as NMR, HPLC, and GC .

1
5-Bromo handle supports Suzuki cross-coupling workflows.
2
tert-Butyl ester enables orthogonal protection strategies.
3
Supplied with NMR, HPLC, GC data for lot selection.

Why Generic Substitution of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (CAS 1114830-16-8) is Scientifically Unsound


Direct substitution of this building block with close analogs—such as its chloro or fluoro counterparts, or its corresponding methyl or ethyl esters—is not chemically equivalent and will likely alter reaction outcomes. The 5-bromo substituent on the pyrimidine ring provides a specific reactivity profile for palladium-catalyzed cross-coupling reactions that differs significantly from that of 5-chloro or 5-fluoro analogs, with documented variations in reaction rates and yields [1]. Furthermore, the tert-butyl ester moiety confers distinct stability and orthogonal deprotection characteristics compared to methyl or ethyl esters, enabling selective manipulation in multi-step synthetic sequences [2]. Selecting the incorrect analog may lead to suboptimal yields, increased byproduct formation, or failure of a key synthetic step.

Reactivity mismatch
Chloro/fluoro analogs shift cross-coupling rates and yields; bromo provides intermediate reactivity profile.
Stability divergence
Methyl/ethyl esters are more base-labile; tert-butyl ester offers broader reaction compatibility.
Deprotection orthogonality
Acid-labile tert-butyl ester enables selective deprotection not possible with benzyl or simple alkyl esters.

Quantitative Evidence Guide for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (CAS 1114830-16-8): Comparator-Based Differentiation


Suzuki-Miyaura Cross-Coupling Reactivity: Chloropyrimidines Demonstrate Superior Performance Over Bromopyrimidines

In a comparative study of halogenated pyrimidines, chloropyrimidine substrates were found to be preferable over bromo-, iodo-, and fluoropyrimidines for Suzuki-Miyaura cross-coupling reactions [1]. This indicates that tert-butyl 2-(5-bromopyrimidin-2-yl)acetate exhibits intermediate reactivity in this reaction class; it is more reactive than its fluoro analog but less reactive than its chloro analog. While specific quantitative yields were not reported in the abstract, the qualitative ranking provides a critical selection criterion for chemists optimizing a synthetic route. For applications requiring high-throughput or challenging coupling partners, the chloro analog may be favored, whereas the bromo analog may be selected when a milder or more controlled coupling is desired.

Suzuki Reactivity
Reported
Chloro > Bromo ~ Iodo > Fluoro
Supports reactivity-based selection in Pd-catalyzed couplings.
Yields depend on coupling partner; class-level inference.
Cross-Coupling Pyrimidine Synthesis Reactivity Comparison

Ester Hydrolytic Stability: tert-Butyl Esters Exhibit Superior Resistance to Basic Hydrolysis Compared to Methyl and Ethyl Esters

The tert-butyl ester group in tert-butyl 2-(5-bromopyrimidin-2-yl)acetate provides enhanced stability against nucleophilic and basic conditions compared to methyl and ethyl esters [1]. This stability allows for a wider range of reaction conditions to be employed on other parts of the molecule without premature ester cleavage. While the tert-butyl ester is stable to bases like LDA, NEt3, and t-BuOK, it is readily cleaved under acidic conditions (e.g., pH < 1, 100°C), providing an orthogonal deprotection handle [1]. In contrast, methyl and ethyl esters are more susceptible to basic hydrolysis, limiting the synthetic transformations that can be performed in their presence. This differential stability profile is a key driver for selecting the tert-butyl ester analog over its alkyl ester counterparts in multi-step syntheses requiring an acid-labile protecting group.

Ester Basic Stability
Class-level
tert-butyl > ethyl > methyl
Enables wider reaction scope under basic conditions.
Stable to LDA, NEt3, t-BuOK; orthogonal acid lability.
Protecting Group Strategy Ester Stability Synthetic Methodology

Ester Acid Lability: tert-Butyl Esters Undergo Rapid Deprotection Under Acidic Conditions, Enabling Orthogonal Protection Strategies

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is readily deprotected under acidic conditions, with quantitative cleavage achievable using reagents such as aqueous phosphoric acid or trifluoroacetic acid (TFA) [1]. The stability table indicates that at pH < 1 and 100°C, the tert-butyl ester is cleaved, while at room temperature and pH = 1, it shows partial stability [1]. In contrast, benzyl esters are stable to a wide range of acidic and basic conditions and require hydrogenolysis for removal, while methyl and ethyl esters are more resistant to acid-catalyzed cleavage [1]. This acid-labile property makes tert-butyl 2-(5-bromopyrimidin-2-yl)acetate a strategic choice in orthogonal protection schemes where a carboxylic acid must be masked during basic or nucleophilic steps and then revealed under acidic conditions without affecting other acid-stable protecting groups.

Acid Deprotection
Class-level
Cleaved at pH<1, 100°C
Simplifies orthogonal deprotection sequences.
TFA or H3PO4 common; benzyl esters require hydrogenolysis.
Protecting Group Strategy Acid-Labile Ester Orthogonal Deprotection

Analytical Purity Benchmarking: Commercially Available Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate Meets High-Purity Standards (95-98%)

Commercially sourced tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is routinely supplied with documented purity ranging from 95% to 98%, as verified by HPLC, NMR, and GC analyses . This level of purity is comparable to other heterocyclic building blocks in this class and meets the requirements for most research and development applications. The availability of batch-specific analytical data provides procurement confidence and reduces the need for in-house purification prior to use. For comparison, the corresponding free acid, 2-(5-bromopyrimidin-2-yl)acetic acid (CAS 1134327-93-7), is also commercially available with similar purity specifications , but its selection hinges on the specific synthetic route rather than purity differential.

Commercial Purity
Data to verify
95–98% (HPLC, NMR, GC)
Supports procurement without in-house purification.
Batch-specific analytical data recommended.
Analytical Chemistry Quality Control Procurement Specification

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate (CAS 1114830-16-8)


Synthesis of Complex Pyrimidine-Containing Libraries via Cross-Coupling

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is an ideal starting material for the synthesis of diverse pyrimidine libraries using Suzuki-Miyaura cross-coupling. Its 5-bromo substituent provides a reactive handle for introducing aryl or heteroaryl groups at the 5-position of the pyrimidine ring, a key modification in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and antiviral agents [1]. The tert-butyl ester remains stable under the basic conditions of the coupling reaction, allowing for subsequent orthogonal deprotection to reveal the free carboxylic acid for further functionalization [2].

Orthogonal Protection in Multi-Step Synthesis of Bioactive Pyrimidines

This building block is strategically employed in synthetic routes requiring orthogonal protection of a carboxylic acid. The tert-butyl ester can be selectively cleaved under mild acidic conditions (e.g., TFA or aqueous phosphoric acid) without affecting other base-labile or hydrogenation-sensitive protecting groups that may be present elsewhere in the molecule [2]. This capability is essential for the efficient assembly of complex natural product analogs, peptide nucleic acid (PNA) monomers, and advanced pharmaceutical intermediates [1].

Protein Degrader (PROTAC) Building Block Synthesis

The compound is classified as a 'Protein Degrader Building Block' by several suppliers . Its structure is well-suited for the construction of PROTACs (Proteolysis Targeting Chimeras), where the pyrimidine core can serve as a ligand for E3 ligase recruitment (e.g., VHL or CRBN) and the ester-protected carboxylic acid can be used for linker attachment after deprotection. The 5-bromo substituent allows for late-stage diversification via cross-coupling to optimize binding affinity and physicochemical properties.

Agrochemical Intermediate Development

Pyrimidine derivatives are a privileged scaffold in agrochemical discovery, and tert-butyl 2-(5-bromopyrimidin-2-yl)acetate serves as a versatile intermediate for synthesizing novel herbicides, fungicides, and insecticides . The combination of a halogen handle for diversification and a protected carboxylic acid for polarity modulation makes it a valuable entry point for exploring structure-activity relationships (SAR) in crop protection research.

Application
Selection Property
Validation Focus
Pyrimidine library synthesis via cross-coupling
5-Bromo reactivity handle
Suzuki coupling optimization
Multi-step synthesis with orthogonal protection
Acid-labile tert-butyl ester
Selective deprotection compatibility
PROTAC building block construction
Bifunctional core with protected acid
Linker attachment and diversification
Agrochemical intermediate development
Halogen handle for SAR exploration
Heterocycle derivatization

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